molecular formula C8H16O B13620521 Cycloheptanol, 2-methyl-, trans- CAS No. 19790-05-7

Cycloheptanol, 2-methyl-, trans-

Cat. No.: B13620521
CAS No.: 19790-05-7
M. Wt: 128.21 g/mol
InChI Key: CVEWSZALSLGZAU-HTQZYQBOSA-N
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Description

rac-(1r,2r)-2-methylcycloheptan-1-ol is a chiral compound with a cycloheptane ring substituted with a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,2r)-2-methylcycloheptan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-methylcycloheptanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of rac-(1r,2r)-2-methylcycloheptan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1r,2r)-2-methylcycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: 2-methylcycloheptanone or 2-methylcycloheptanoic acid.

    Reduction: 2-methylcycloheptane.

    Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(1r,2r)-2-methylcycloheptan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1r,2r)-2-methylcycloheptan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with active sites, while the cycloheptane ring provides structural stability and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1r,2r)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol
  • rac-(1r,2r)-2-ethynylcyclohexan-1-amine
  • rac-(1r,2r)-2-(furan-2-yl)cyclopropane-1-carboxylic acid

Uniqueness

rac-(1r,2r)-2-methylcycloheptan-1-ol is unique due to its specific stereochemistry and the presence of both a methyl group and a hydroxyl group on the cycloheptane ring. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.

Properties

CAS No.

19790-05-7

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(1R,2R)-2-methylcycloheptan-1-ol

InChI

InChI=1S/C8H16O/c1-7-5-3-2-4-6-8(7)9/h7-9H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

CVEWSZALSLGZAU-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CCCCC[C@H]1O

Canonical SMILES

CC1CCCCCC1O

Origin of Product

United States

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